Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C10H17IN2O3 and a molecular weight of 340.2 g/mol . This compound is known for its unique structure, which includes an iodinated diazepane ring, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate typically involves the iodination of a diazepane precursor. One common method includes the reaction of a tert-butyl diazepane-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the diazepane ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as acetonitrile or dimethylformamide, and catalysts like palladium on carbon.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Major Products Formed
Substitution: Products with new functional groups replacing the iodine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, due to its ability to interact with biological macromolecules.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting neurological disorders.
Industry: As an intermediate in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The iodinated diazepane ring can facilitate binding to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
Tert-butyl 4-[(E)-but-1-en-3-yl]-5-oxo-1,4-diazepane-1-carboxylate: Contains an additional alkene group, which can participate in different types of chemical reactions.
Uniqueness
Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and versatility in synthetic chemistry
Properties
IUPAC Name |
tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O3/c1-10(2,3)16-9(15)13-5-4-12-8(14)7(11)6-13/h7H,4-6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQLNMMURINQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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